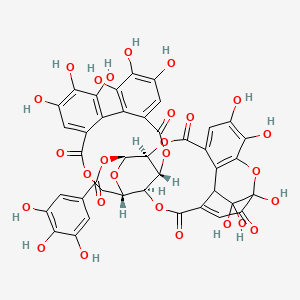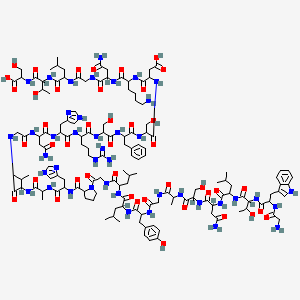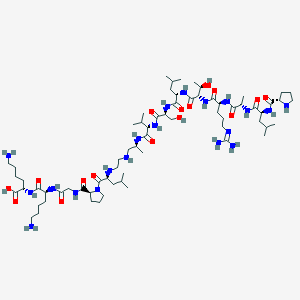
Ytterbium(III)sulfate
Vue d'ensemble
Description
Ytterbium(III) sulfate: is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt of ytterbium and sulfuric acid. This compound is primarily used in research and has notable properties such as its solubility in water, which decreases with increasing temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ytterbium(III) sulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of ytterbium(III) sulfate.
Industrial Production Methods: Industrial production of ytterbium(III) sulfate involves similar methods but on a larger scale. The process includes the careful handling of raw materials and maintaining optimal reaction conditions to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Ytterbium(III) sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can participate in redox reactions where ytterbium transitions between these states.
Substitution Reactions: Ytterbium(III) sulfate can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can oxidize ytterbium(II) compounds to ytterbium(III).
Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of ytterbium(II) compounds typically yields ytterbium(III) compounds, while reduction of ytterbium(III) compounds yields ytterbium(II) compounds .
Applications De Recherche Scientifique
Chemistry: Ytterbium(III) sulfate is used in various chemical research applications, including the study of lanthanide chemistry and the development of new materials.
Biology and Medicine: Ytterbium(III) complexes have been explored for their luminescent properties, making them useful in biological imaging and medical diagnostics. These complexes can serve as near-infrared fluorophores for living cell imaging .
Industry: In industry, ytterbium(III) sulfate is used in the production of specialty alloys and as a source of ytterbium in various applications. It is also used in stress gauges to measure ground deformation during earthquakes .
Mécanisme D'action
The mechanism of action of ytterbium(III) sulfate in its various applications involves its ability to interact with other molecules and ions. In biological imaging, for example, ytterbium(III) complexes emit near-infrared light upon excitation, allowing for high-resolution imaging of living cells. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the ytterbium(III) complex used .
Comparaison Avec Des Composés Similaires
Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) nitrate (Yb(NO₃)₃): Used in various chemical reactions and as a precursor for other ytterbium compounds.
Ytterbium(III) fluoride (YbF₃): Used in dental applications and as an X-ray contrast agent.
Uniqueness: Ytterbium(III) sulfate is unique due to its specific solubility properties and its use in research applications. Its ability to form stable complexes with various ligands makes it valuable in scientific research, particularly in the fields of chemistry and biology.
Propriétés
IUPAC Name |
sulfuric acid;ytterbium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAVKCEHVNUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12S3Yb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B8083113.png)






![1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083157.png)






